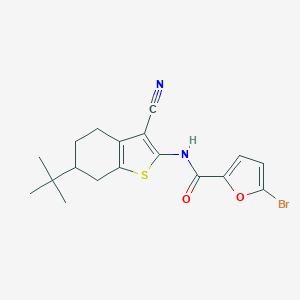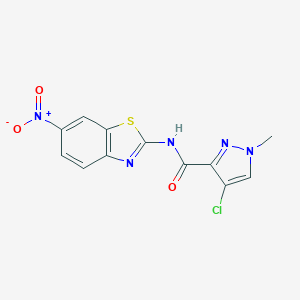![molecular formula C17H21NO3S B448006 Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate CAS No. 354544-31-3](/img/structure/B448006.png)
Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate” is a complex organic compound. It contains an adamantylcarbonyl group, which is derived from adamantane, a type of diamond-like carbon structure . The compound also contains an amino group and a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the 1,3-dipolar addition of 1-(1-adamantyl)-2-diazoethanone to methyl acrylate gave a compound from which there were prepared methyl 3-(1-adamantylcarbonyl) substituted 4,5-dihydroisoxazole-5- and 1H-pyrazole-5-carboxylates .科学的研究の応用
Branched Chain Aldehydes in Foods
Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, play critical roles as flavor compounds in food products. The production and degradation of these aldehydes from amino acids are crucial for controlling the formation of desired levels in food products, which is essential for food chemistry and technology research (Smit, Engels, & Smit, 2009).
Methylglyoxal in Living Organisms
Methylglyoxal, a byproduct of metabolic processes, has been studied for its role in energy production, free radical generation, and cell killing across a range of species. This review underscores the importance of understanding methylglyoxal metabolism and toxicity for implications in diseases, including diabetes complications and potentially neurodegenerative diseases (Kalapos, 1999).
Xylan Derivatives for Biopolymer Applications
The chemical modification of xylan into biopolymer ethers and esters presents new avenues for creating materials with specific properties. This research points to the potential for using chemical derivatives in developing novel materials for drug delivery and other applications, demonstrating the broad applicability of chemical modifications in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Ethylmercury and Blood-Brain Barrier
Research examining ethylmercury-containing compounds across cellular, animal, and clinical studies indicates that these compounds can cross the blood-brain barrier, highlighting the importance of studying compound toxicity and transport mechanisms in the context of neurological health and safety (Kern, Geier, Homme, & Geier, 2019).
特性
IUPAC Name |
methyl 3-(adamantane-1-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-21-15(19)14-13(2-3-22-14)18-16(20)17-7-10-4-11(8-17)6-12(5-10)9-17/h2-3,10-12H,4-9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYFGOTBRXVKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{2-Nitrobenzylidene}-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447931.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447932.png)

![N-(3-{5-[(cyclohexylcarbonyl)amino]-1,3-benzoxazol-2-yl}-4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B447934.png)
![5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447936.png)
![Dimethyl 5-{[(2-phenylcyclopropyl)carbonyl]amino}isophthalate](/img/structure/B447937.png)

![2-(3,4-Dimethoxyphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B447939.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B447940.png)
![Methyl 2-[(biphenyl-4-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447942.png)

